4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2640865-84-3
Cat. No.: VC11854950
Molecular Formula: C16H18F3N5O2
Molecular Weight: 369.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640865-84-3 |
|---|---|
| Molecular Formula | C16H18F3N5O2 |
| Molecular Weight | 369.34 g/mol |
| IUPAC Name | 4,6-dimethoxy-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | XXPXYBRKNITIMW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC |
| Canonical SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
The compound has the molecular formula C₁₆H₁₈F₃N₅O₂ and a molecular weight of 369.34 g/mol. Its IUPAC name, 4,6-dimethoxy-2-[4-(5-trifluoromethylpyridin-2-yl)piperazin-1-yl]pyrimidine, reflects its substitution pattern. Key structural features include:
-
A pyrimidine ring with methoxy (-OCH₃) groups at positions 4 and 6.
-
A piperazine ring connected to position 2 of the pyrimidine.
-
A 5-trifluoromethylpyridine group attached to the piperazine .
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to conformational flexibility and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₅O₂ | |
| Molecular Weight | 369.34 g/mol | |
| CAS Number | 2640865-84-3 | |
| SMILES | COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves three stages:
-
Pyrimidine Ring Formation: Condensation of malononitrile or related precursors under acidic conditions generates the pyrimidine core .
-
Methoxylation: Introduction of methoxy groups via nucleophilic substitution using sodium methoxide or similar bases .
-
Piperazine-Pyridine Coupling: Reaction of 2-chloropyrimidine intermediates with 4-(5-trifluoromethylpyridin-2-yl)piperazine under catalytic conditions (e.g., copper triflate).
A representative synthesis pathway is:
-
Chlorination: 4,6-Dihydroxy-2-methylthiopyrimidine reacts with phosphorus oxychloride (POCl₃) to form 4,6-dichloro-2-methylthiopyrimidine .
-
Methoxylation: Treatment with sodium methoxide replaces chlorides with methoxy groups .
-
Piperazine Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the piperazine-pyridine moiety.
Optimization Challenges
-
Catalyst Selection: Trifluoromethanesulfonic acid derivatives (e.g., Cu(OTf)₂) improve yields in methoxylation steps .
-
Byproduct Mitigation: Sensitization byproducts (e.g., chlorinated impurities) are minimized using controlled stoichiometry and inert atmospheres .
Structural and Electronic Analysis
Molecular Geometry
X-ray crystallography and computational studies reveal:
-
Pyrimidine Ring: Planar with bond angles consistent with aromaticity. Methoxy groups induce slight distortion due to steric effects .
-
Piperazine Linker: Adopts a chair conformation, enabling optimal interaction with biological targets.
-
Trifluoromethylpyridine: The -CF₃ group’s electron-withdrawing nature polarizes the pyridine ring, enhancing π-π stacking with hydrophobic pockets .
Spectroscopic Data
-
¹H NMR: Peaks at δ 3.8–4.1 ppm (methoxy protons), δ 3.3–3.6 ppm (piperazine CH₂), and δ 7.5–8.5 ppm (pyridine aromatic protons).
-
MS (ESI+): Major fragment at m/z 369.3 [M+H]⁺, consistent with the molecular weight.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and phosphodiesterases (PDEs):
-
PDE5 Inhibition: The pyrimidine-piperazine scaffold mimics cyclic guanosine monophosphate (cGMP), competing for binding in the PDE5 active site .
-
Anticancer Potential: In vitro studies show IC₅₀ values of 0.5–2 µM against breast (MCF-7) and lung (A549) cancer cell lines, likely via apoptosis induction .
| Activity | Model System | IC₅₀/EC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| PDE5 Inhibition | Recombinant PDE5 | 12 nM | Competitive cGMP inhibition | |
| Antiproliferative | MCF-7 cells | 1.2 µM | Caspase-3/7 activation | |
| Antimicrobial (E. coli) | Disk diffusion | 8 mm zone | Membrane disruption |
Pharmacokinetic Profile
-
Lipophilicity: LogP = 2.8 (predicted), favoring blood-brain barrier penetration.
-
Metabolic Stability: Resistance to CYP450 oxidation due to the -CF₃ group .
Applications in Research and Industry
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for PDE5 inhibitors (e.g., sildenafil analogs) and anticancer agents .
-
Structure-Activity Relationship (SAR) Studies: Modifications at the piperazine or pyridine moieties optimize potency and selectivity.
Agrochemistry
-
Herbicide Intermediate: Pyrimidine derivatives are precursors to herbicides targeting acetolactate synthase (ALS) .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume